3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde
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Overview
Description
3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde is a chemical compound with a complex structure, characterized by the presence of chloro, fluoro, and methoxy functional groups attached to a benzaldehyde core
Preparation Methods
The synthesis of 3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, fluoro, and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde can be compared with similar compounds such as:
- 3-chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde
- 3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde
- 3-chloro-4-[(3-fluorobenzyl)oxy]aniline
These compounds share similar structural features but differ in the specific substituents attached to the benzaldehyde core. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-4-[(3-fluorophenyl)methoxy]-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-19-14-7-11(8-18)6-13(16)15(14)20-9-10-3-2-4-12(17)5-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRHLHVARQYYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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